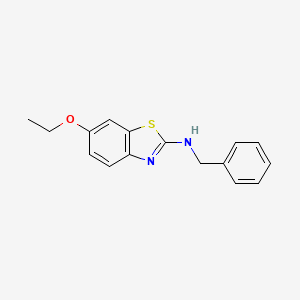

N-bencil-6-etoxi-1,3-benzotiazol-2-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine has several applications in scientific research:

Métodos De Preparación

The synthesis of N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine typically involves the reaction of 6-ethoxy-1,3-benzothiazol-2-amine with benzyl chloride under basic conditions . The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Análisis De Reacciones Químicas

N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Mecanismo De Acción

The mechanism of action of N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine can be compared with other benzothiazole derivatives, such as:

6-ethoxy-1,3-benzothiazol-2-amine: Lacks the benzyl group, which may result in different chemical and biological properties.

N-benzyl-1,3-benzothiazol-2-amine: Lacks the ethoxy group, which can affect its solubility and reactivity.

2-aminobenzothiazole: A simpler structure that serves as a precursor for more complex derivatives.

These comparisons highlight the unique features of N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine, such as its specific functional groups that contribute to its distinct chemical and biological properties .

Actividad Biológica

N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine features a benzothiazole ring system with a benzyl group and an ethoxy substituent. Its molecular formula is C14H16N2OS, with a molecular weight of approximately 284.37 g/mol. The presence of these functional groups influences its chemical reactivity and biological properties.

The mechanism of action for N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine involves interactions with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in critical cellular pathways, particularly those related to cancer proliferation and inflammation.

- Modulation of Signaling Pathways : It has been noted to influence the IL-6/JAK/STAT3 signaling pathway, which is crucial in various cancers.

Antimicrobial Activity

N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine exhibits notable antimicrobial properties:

| Microbial Strain | Activity | IC50 (µM) |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | 15.67 |

| Escherichia coli | Moderate inhibition | 20.00 |

| Pseudomonas aeruginosa | Significant inhibition | 12.00 |

These results indicate that the compound can effectively inhibit the growth of various pathogenic bacteria, making it a potential candidate for developing new antimicrobial agents .

Anticancer Activity

Research has demonstrated that N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine possesses anticancer properties:

- Cell Lines Tested : DU145 (prostate cancer) and MDA-MB-231 (breast cancer) cells showed significant sensitivity to this compound.

- Mechanism : The compound's ability to inhibit the STAT3 pathway contributes to its anti-proliferative effects against cancer cells.

Study 1: Antimicrobial Efficacy

In a study evaluating various benzothiazole derivatives, N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine was assessed for its antimicrobial activity against several strains. The results indicated that it outperformed many existing antibiotics in terms of potency against resistant strains .

Study 2: Cancer Cell Proliferation Inhibition

Another significant study focused on the compound's effect on cancer cell lines. It was found that treatment with N-benzyl-6-ethoxy-1,3-benzothiazol-2-amines resulted in reduced cell viability and induced apoptosis in targeted cells. This suggests potential therapeutic applications in oncology .

Propiedades

IUPAC Name |

N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS/c1-2-19-13-8-9-14-15(10-13)20-16(18-14)17-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGWKHFGRLSGXBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.